gamma-Mangostin

Catalog No.
S630532
CAS No.
31271-07-5
M.F
C23H24O6
M. Wt
396.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
gamma-Mangostin

CAS Number

31271-07-5

Product Name

gamma-Mangostin

IUPAC Name

1,3,6,7-tetrahydroxy-2,8-bis(3-methylbut-2-enyl)xanthen-9-one

Molecular Formula

C23H24O6

Molecular Weight

396.4 g/mol

InChI

InChI=1S/C23H24O6/c1-11(2)5-7-13-15(24)9-18-20(22(13)27)23(28)19-14(8-6-12(3)4)21(26)16(25)10-17(19)29-18/h5-6,9-10,24-27H,7-8H2,1-4H3

InChI Key

VEZXFTKZUMARDU-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(C(=C(C=C3O2)O)O)CC=C(C)C)O)C

Synonyms

1,3,6,7-tetrahydroxy-2,5-bis(3-methyl-2-butenyl)-9H-xanthen-9-one, gamma-mangostin

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C(=C(C(=C3)O)O)CC=C(C)C)O)C

Gamma-Mangostin is a naturally occurring xanthone derived from the pericarp (rind) of the mangosteen fruit (Garcinia mangostana) []. It has gained significant interest in the scientific community due to its potential health benefits, prompting various research endeavors to explore its applications. Here's a closer look at some key areas of scientific research involving gamma-Mangostin:

Anti-Cancer Properties

Several studies have investigated the potential anti-cancer properties of gamma-Mangostin. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including colon, breast, prostate, and lung cancer cells [, , ]. These studies suggest that gamma-Mangostin may induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation []. However, further research is needed to understand the underlying mechanisms and translate these findings into effective cancer therapies.

Anti-Inflammatory and Antioxidant Activity

Gamma-Mangostin possesses anti-inflammatory and antioxidant properties []. Studies have shown that it can reduce the production of inflammatory mediators and alleviate oxidative stress in various cell types []. These properties suggest that gamma-Mangostin might be beneficial in managing chronic inflammatory diseases and conditions associated with oxidative stress.

Other Potential Applications

Research is ongoing to explore other potential applications of gamma-Mangostin. Some studies have investigated its effects on:

  • Neurodegenerative diseases: Gamma-Mangostin might have neuroprotective effects and could potentially play a role in managing neurodegenerative diseases like Alzheimer's and Parkinson's disease.
  • Antimicrobial activity: Gamma-Mangostin may exhibit antibacterial and antifungal properties, suggesting its potential use as an antimicrobial agent.

Gamma-Mangostin is a xanthone compound primarily derived from the pericarp of the mangosteen fruit (Garcinia mangostana). It is recognized for its unique structure, which includes a chromone moiety, contributing to its diverse biological activities. This compound has gained attention due to its potential health benefits, particularly in cancer prevention and treatment, as well as its anti-inflammatory properties .

, including acetylation and methylation, which modify its functional groups. For instance, acetylation involves the introduction of acetyl groups to hydroxyl functionalities, enhancing solubility and bioactivity. The synthesis of gamma-mangostin itself can be achieved through reflux reactions involving mangosteen extracts and various reagents such as dichloroethane and aluminum trichloride .

Gamma-Mangostin exhibits a range of biological activities:

  • Anticancer Properties: It has shown significant cytotoxic effects against colorectal adenocarcinoma cells, inducing apoptosis through mechanisms involving reactive oxygen species and cell cycle arrest .
  • Anti-inflammatory Effects: The compound demonstrates the ability to inhibit inflammatory pathways, making it a candidate for managing inflammatory diseases .
  • Enzyme Inhibition: Gamma-Mangostin has been identified as a selective inhibitor of Sirtuin 2, an enzyme associated with various cellular processes including aging and cancer progression .

The synthesis of gamma-mangostin can be performed through several methods:

  • Extraction from Mangosteen: The most common method involves the extraction from the pericarp using organic solvents like ethyl acetate. This process typically includes maceration followed by vacuum liquid chromatography to isolate the compound .
  • Chemical Synthesis: A synthetic route involves refluxing mangosteen extracts with dichloroethane, aluminum trichloride, and sodium iodide. Following the reaction, the mixture is neutralized with hydrochloric acid, and gamma-mangostin is obtained through recrystallization .

Gamma-Mangostin has several applications in health and medicine:

  • Nutraceuticals: Due to its health-promoting properties, it is used in dietary supplements aimed at cancer prevention and anti-inflammatory treatments.
  • Pharmaceuticals: Its role as a potential lead compound for developing new anticancer agents is under investigation.
  • Cosmetics: Its antioxidant properties make it suitable for inclusion in skincare formulations aimed at reducing oxidative stress on the skin.

Interaction studies have highlighted gamma-mangostin's ability to modulate various biological pathways:

  • Cell Signaling Pathways: It triggers immunogenic cell death in acute myeloid leukemia cells by activating cGAS signaling pathways .
  • Enzyme Interactions: Studies demonstrate its inhibitory effects on specific enzymes, which could be leveraged for therapeutic applications in metabolic disorders.

Gamma-Mangostin shares structural similarities with other xanthones and flavonoids. Here are some comparable compounds:

Compound NameSourceKey Activities
Alpha-MangostinGarcinia mangostanaAnti-inflammatory, anticancer
Beta-MangostinGarcinia mangostanaAntioxidant, antimicrobial
IsoxanthoneVarious plantsAntioxidant, anti-inflammatory
FlavonoidsVarious fruits and plantsAntioxidant, anti-inflammatory

Uniqueness of Gamma-Mangostin

Gamma-Mangostin is distinct due to its specific structural features that enhance its bioactivity compared to alpha-mangostin and other xanthones. Its selective inhibition of Sirtuin 2 sets it apart from similar compounds that may not exhibit such targeted actions. Additionally, its effectiveness in inducing apoptosis specifically in colorectal cancer cells highlights its potential as a specialized therapeutic agent .

Reactive Oxygen Species Modulation

Gamma-mangostin demonstrates significant effects on cellular reactive oxygen species homeostasis through multiple mechanistic pathways [1] [2]. Research conducted on triple-negative breast cancer cells revealed that gamma-mangostin treatment induces substantial increases in intracellular reactive oxygen species levels within twenty-four hours of exposure [1]. The compound's reactive oxygen species modulatory effects follow a distinct temporal pattern, with initial decreases in reactive oxygen species accumulation observed after four hours of treatment, followed by progressive elevation reaching peak levels at twenty-four hours [1] [3].

The mechanism underlying gamma-mangostin's reactive oxygen species modulation involves direct cellular oxidative stress induction that exceeds tumor cell metabolic capacity [1] [3]. When reactive oxygen species levels surpass the cellular antioxidant defense threshold, gamma-mangostin effectively inhibits cancer cell proliferation and migration, ultimately leading to cell death [3]. Studies utilizing the reactive oxygen species scavenger N-acetylcysteine demonstrated that pre-treatment significantly reduced gamma-mangostin-induced reactive oxygen species production, confirming the compound's direct role in cellular oxidative stress generation [1] [3].

In neuronal protection studies, gamma-mangostin exhibited contrasting reactive oxygen species effects, functioning as an antioxidant agent [4] [5]. The compound effectively reduced glutamate-induced reactive oxygen species production in hippocampal neuronal cells while simultaneously stimulating heme oxygenase-1 protein expression, a critical antioxidant defense marker [4] [5]. This dual reactive oxygen species modulatory capacity suggests tissue-specific and context-dependent mechanisms of action.

Cell TypeReactive Oxygen Species EffectTime PointReference
Triple-negative breast cancer cellsIncreased production24 hours [1]
Hippocampal neuronal cellsDecreased production8 hours [4]
Hepatocellular carcinoma cellsIncreased production24 hours [6]
Colorectal adenocarcinoma cellsIncreased production24 hours [7]

Apoptotic Pathway Activation

Gamma-mangostin induces comprehensive apoptotic responses through coordinated activation of multiple cell death pathways [7] [8] [9]. Morphological analysis reveals characteristic apoptotic features including cellular swelling, nuclear condensation, and apoptotic body formation following gamma-mangostin treatment [7] [6]. Flow cytometric analysis consistently demonstrates significant increases in hypodiploid cell populations, indicating DNA fragmentation and apoptotic progression [7] [6].

The compound's apoptotic mechanisms involve mitochondrial dysfunction characterized by loss of mitochondrial membrane potential and cytochrome c release into the cytosol [8] [9]. Western blot analysis reveals gamma-mangostin-induced upregulation of pro-apoptotic proteins including Bax and p53, coupled with modulation of anti-apoptotic Bcl-2 family members [8] [10]. The apoptotic response demonstrates dose-dependent characteristics, with higher concentrations producing more pronounced cell death responses [7] [8].

Intrinsic Pathway Mechanisms

The intrinsic apoptotic pathway represents a primary mechanism through which gamma-mangostin exerts its cytotoxic effects [8] [9] [4]. Mitochondrial membrane depolarization occurs rapidly following gamma-mangostin exposure, with studies demonstrating approximately eighty-two percent of treated cells exhibiting compromised mitochondrial membrane potential within three hours [8]. This mitochondrial dysfunction triggers cytochrome c release from the intermembrane space into the cytoplasm, initiating the apoptosome formation cascade [8].

Gamma-mangostin treatment results in significant upregulation of pro-apoptotic Bax protein expression, facilitating mitochondrial outer membrane permeabilization [8] [10]. The compound also induces p53 phosphorylation and Bcl-2 modifying factor expression, further promoting intrinsic pathway activation [8]. Caspase-9 activation follows cytochrome c release, leading to downstream executioner caspase-3 cleavage and apoptotic execution [8] [4].

In neuronal cells, gamma-mangostin demonstrates protective effects against intrinsic pathway activation by inhibiting mitogen-activated protein kinase phosphorylation and regulating Bax/Bcl-2 expression ratios [4] [5]. This neuroprotective mechanism involves suppression of p38 and c-Jun N-terminal kinase signaling pathways that typically promote intrinsic apoptosis under oxidative stress conditions [5].

Extrinsic Pathway Mechanisms

Gamma-mangostin activates extrinsic apoptotic pathways through death receptor signaling mechanisms [8]. Research demonstrates upregulation of Fas receptor expression and caspase-8 activation following gamma-mangostin treatment in colorectal cancer cells [8]. The compound induces Bid cleavage to truncated Bid, providing a critical link between extrinsic and intrinsic apoptotic pathways [8].

The extrinsic pathway activation involves gamma-mangostin-mediated enhancement of death receptor sensitivity and downstream signaling cascade initiation [8]. Caspase-8 activation occurs within hours of treatment, leading to direct executioner caspase activation and amplification through truncated Bid-mediated mitochondrial pathway crosstalk [8]. This dual pathway activation significantly enhances the overall apoptotic response compared to single pathway engagement.

Studies in retinal pigment epithelial cells demonstrate gamma-mangostin's ability to prevent extrinsic apoptosis under oxidative stress conditions [11]. The compound reduces cleaved caspase-8 expression while maintaining anti-apoptotic protein levels, suggesting context-dependent extrinsic pathway modulation [11].

Glycogen Synthase Kinase 3 Beta/Beta-Catenin/Cyclin-Dependent Kinase 6 Pathway Interference

Gamma-mangostin demonstrates potent inhibitory effects on the glycogen synthase kinase 3 beta/beta-catenin/cyclin-dependent kinase 6 signaling axis, representing a critical mechanism for cancer stem cell suppression [12] [13]. Bioinformatics analyses reveal significantly elevated glycogen synthase kinase 3 beta/cyclin-dependent kinase 6/beta-catenin messenger ribonucleic acid signatures in colon cancer patients, establishing this pathway as a therapeutically relevant target [12].

The compound effectively downregulates glycogen synthase kinase 3 beta expression in cancer-associated fibroblast-cocultured colorectal cancer cells [12]. This glycogen synthase kinase 3 beta suppression leads to subsequent beta-catenin pathway modulation and cyclin-dependent kinase 6 downregulation [12]. Gamma-mangostin treatment results in reduced beta-catenin nuclear translocation and decreased transcriptional activity of downstream target genes [13].

Molecular docking studies demonstrate gamma-mangostin's direct interaction with transcription factor T-Cell Factor 4 at the beta-catenin binding domain, with binding energy of negative 5.5 kilocalories per mole [13] [14]. This interaction disrupts the beta-catenin/T-Cell Factor 4 transcriptional complex, leading to suppressed expression of Wnt signaling target proteins including cyclin D1 and c-Myc [13] [14]. The compound also reduces stem cell marker expression, including Leucine-rich repeat-containing G-protein coupled receptor 5, Doublecortin Like Kinase 1, and CD44 [13].

Pathway ComponentEffectMechanismReference
Glycogen Synthase Kinase 3 BetaDownregulationDirect expression suppression [12]
Beta-CateninNuclear translocation inhibitionT-Cell Factor 4 binding disruption [13]
Cyclin-Dependent Kinase 6Expression reductionPathway downstream effect [12]
T-Cell Factor 4Binding inhibitionDirect molecular interaction [13]

C-X-C Chemokine Receptor Type 4 Expression Modulation

Gamma-mangostin exhibits selective modulatory effects on C-X-C chemokine receptor type 4 expression, particularly in metastatic cancer cell contexts [1] [2]. Research utilizing triple-negative breast cancer cells demonstrates that gamma-mangostin treatment specifically downregulates C-X-C chemokine receptor type 4 messenger ribonucleic acid expression, while alpha-mangostin treatment does not produce similar effects [1] [2]. This selective C-X-C chemokine receptor type 4 suppression correlates directly with gamma-mangostin's anti-migratory activity in cancer cells [1].

The compound's C-X-C chemokine receptor type 4 modulatory effects involve transcriptional-level regulation rather than post-translational modifications [1] [3]. Quantitative real-time polymerase chain reaction analysis reveals significant reduction in C-X-C chemokine receptor type 4 gene expression within twenty-four hours of gamma-mangostin treatment [1] [3]. This downregulation occurs alongside suppression of other migration-associated genes including FERM and Rac Family 1 and Latrophilin 2 [1] [3].

Molecular docking simulations indicate potential direct interaction between gamma-mangostin and C-X-C chemokine receptor type 4 protein structure [1] [3]. The compound demonstrates higher binding affinity to C-X-C chemokine receptor type 4 compared to established small molecule antagonists, suggesting competitive inhibition mechanisms [1] [3]. This direct binding capacity may contribute to both transcriptional suppression and functional receptor inhibition.

The C-X-C chemokine receptor type 4 expression modulation by gamma-mangostin represents a unique mechanism among mangostin derivatives, as comparative studies demonstrate alpha-mangostin lacks similar C-X-C chemokine receptor type 4 suppressive effects [1] [2]. This selectivity suggests specific molecular recognition and binding characteristics unique to gamma-mangostin's chemical structure [1].

MicroRNA Regulatory Effects

Gamma-mangostin demonstrates significant regulatory effects on microRNA expression profiles, influencing multiple cellular processes through epigenetic mechanisms [15] [16] [17]. Comprehensive microRNA polymerase chain reaction array analysis reveals predominantly downregulation of microRNA expression following gamma-mangostin treatment, with fourteen microRNAs showing greater than two-fold reduction [17]. Only two microRNAs, microRNA-146a and microRNA-302c, exhibit upregulation in response to gamma-mangostin exposure [17].

The compound's microRNA modulatory effects extend to inflammation-associated microRNAs, particularly in osteoarthritis progression contexts [16]. Gamma-mangostin treatment significantly increases microRNA-24, microRNA-98-5p, and microRNA-124-3p expression levels that are typically suppressed during inflammatory responses [16]. These microRNAs target critical inflammatory mediators including interleukin-6 and nuclear factor kappa B, contributing to anti-inflammatory therapeutic effects [16].

MicroRNA-18a represents a particularly important target for gamma-mangostin's anticancer effects [17]. The compound significantly reduces microRNA-18a expression in pancreatic cancer cells, potentially affecting autophagy regulation through downstream target genes [17]. Predicted target genes for microRNA-18a include homeobox containing 1, SH3 binding protein 4, and GRB10-interacting GYF protein 1, all associated with autophagy pathway regulation [17].

microRNA-26b-5p Upregulation

Gamma-mangostin specifically upregulates microRNA-26b-5p expression as part of its anticancer mechanism in colorectal cancer cells [12]. Bioinformatics algorithms predict higher microRNA-26b levels associate with significantly improved survival outcomes in colorectal cancer patients [12]. The compound's ability to increase microRNA-26b-5p expression contributes to glycogen synthase kinase 3 beta and cyclin-dependent kinase 6 pathway suppression [12].

Target prediction analyses identify glycogen synthase kinase 3 beta and cyclin-dependent kinase 6 as direct targets of microRNA-26b-5p, establishing a mechanistic link between gamma-mangostin's microRNA regulatory effects and pathway inhibition [12]. The upregulation of microRNA-26b-5p represents a coordinated response that amplifies gamma-mangostin's direct pathway suppression effects [12].

The microRNA-26b-5p upregulation occurs concurrent with reduced cancer stem cell marker expression and decreased tumorsphere formation capacity [12]. This suggests that microRNA-26b-5p functions as a tumor suppressor microRNA whose restoration by gamma-mangostin contributes to stemness suppression [12]. The temporal relationship between microRNA-26b-5p upregulation and downstream pathway changes indicates rapid transcriptional response mechanisms [12].

Nuclear Factor Kappa B Signaling Pathway Interactions

Gamma-mangostin demonstrates potent inhibitory effects on nuclear factor kappa B signaling pathways through multiple mechanistic approaches [18] [19] [20]. The compound directly inhibits inhibitor of kappa B kinase activity with an inhibitory concentration 50 value of approximately ten micromolar, preventing nuclear factor kappa B activation cascade initiation [18]. This direct kinase inhibition represents a proximal intervention point that effectively blocks downstream inflammatory gene transcription [18].

The molecular mechanism involves gamma-mangostin-mediated prevention of inhibitor of kappa B phosphorylation and subsequent degradation [18] [19]. By maintaining inhibitor of kappa B protein stability, gamma-mangostin prevents nuclear factor kappa B nuclear translocation and DNA binding [18] [19]. Luciferase reporter assays confirm reduced nuclear factor kappa B-dependent transcriptional activity following gamma-mangostin treatment [18].

Gamma-mangostin's nuclear factor kappa B inhibitory effects extend to downstream target gene suppression, particularly cyclooxygenase-2 expression [18] [19]. The compound concentration-dependently inhibits lipopolysaccharide-induced cyclooxygenase-2 messenger ribonucleic acid and protein expression without affecting constitutive cyclooxygenase-1 levels [18]. This selectivity suggests specific nuclear factor kappa B-dependent transcriptional targeting rather than general cyclooxygenase inhibition [18].

In inflammatory disease models, gamma-mangostin reduces nuclear factor kappa B-mediated cytokine production including tumor necrosis factor-alpha, interleukin-6, and interferon-gamma [19] [20]. The compound's anti-inflammatory effects involve coordinated suppression of nuclear factor kappa B, signal transducer and activator of transcription 3, and cyclooxygenase-2 expression [19]. This multi-target approach provides comprehensive inflammatory pathway inhibition beyond isolated nuclear factor kappa B suppression [19].

Nuclear Factor Kappa B ComponentGamma-Mangostin EffectInhibitory Concentration 50Reference
Inhibitor of Kappa B KinaseDirect inhibition~10 μM [18]
Nuclear translocationPreventionNot specified [18] [19]
Cyclooxygenase-2 transcriptionSuppression~2 μM [18]
Tumor necrosis factor-alpha productionReductionNot specified [19]

Physical Description

Solid

XLogP3

5.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

396.15728848 g/mol

Monoisotopic Mass

396.15728848 g/mol

Heavy Atom Count

29

Melting Point

207 °C

UNII

G7HS6P8ZEC

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

31271-07-5

Wikipedia

Gamma-mangostin

Dates

Modify: 2023-08-15
Chang, H., & Yang, L. (2012). Gamma-Mangostin, a Micronutrient of Mangosteen Fruit, Induces Apoptosis in Human Colon Cancer Cells. Molecules, 17(12), 8010-8021. doi:10.3390/molecules17078010

Explore Compound Types